molecular formula C27H24N4O3S2 B12135368 2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135368
M. Wt: 516.6 g/mol
InChI Key: WIXMNTYCOLZRID-JWGURIENSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core with three key substituents:

  • Position 9: A methyl group, enhancing lipophilicity and steric bulk.
  • Position 3: A Z-configured methylidene bridge linking to a 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring introduces sulfur-based polarity, while the 3-phenylpropyl chain increases hydrophobicity .

The Z-configuration at the methylidene bridge is critical for maintaining planar geometry, which may influence binding to biological targets .

Properties

Molecular Formula

C27H24N4O3S2

Molecular Weight

516.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24N4O3S2/c1-18-8-5-13-30-24(18)29-23(28-17-20-12-7-15-34-20)21(25(30)32)16-22-26(33)31(27(35)36-22)14-6-11-19-9-3-2-4-10-19/h2-5,7-10,12-13,15-16,28H,6,11,14,17H2,1H3/b22-16-

InChI Key

WIXMNTYCOLZRID-JWGURIENSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC5=CC=CO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the reaction of 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . The reaction conditions often include the use of ethanol as a solvent and sodium ethylate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiazolidine derivatives, and various substituted amino derivatives.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound’s anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Thiazolidinone Substituent Key Modifications Impact Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Furan-2-ylmethyl amino 3-Phenylpropyl High lipophilicity (3-phenylpropyl); potential CYP450 interactions (furan) -
2-[(2-Hydroxy-2-phenylethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-Hydroxy-2-phenylethyl amino Tetrahydrofuran-2-ylmethyl Increased solubility (hydroxy group); reduced metabolic stability (tetrahydrofuran)
2-[(Allylamino)-3-{(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Allylamino 3-Isopropyl Lower steric hindrance (isopropyl); improved synthetic accessibility
2-[Benzyl(methyl)amino]-3-{(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzyl(methyl)amino 3-Butyl Enhanced π-π stacking (benzyl); reduced solubility (butyl chain)

Key Findings:

Thiazolidinone Substituent Effects: 3-Phenylpropyl (target compound): Increases logP (~4.2 predicted) compared to smaller alkyl groups (e.g., isopropyl, logP ~3.5), enhancing membrane permeability but reducing aqueous solubility .

Position 2 Substituent: Furan-2-ylmethyl amino (target): Furan’s electron-rich nature may enhance binding to aromatic residues in enzymes (e.g., kinase ATP pockets), as seen in similar heterocyclic systems . Allylamino (): Offers flexibility but may introduce metabolic liabilities via oxidation.

Stereochemical Considerations :

  • The Z-configuration in the methylidene bridge is conserved across analogs, suggesting its necessity for maintaining planarity and π-stacking interactions, as observed in E/Z isomerization studies of related enamines .

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